methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
The compound of interest, methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a pyrimidine derivative that is likely to possess a complex structure with potential biological activity. Pyrimidine derivatives are known for their wide range of biological activities and are often synthesized via the Biginelli reaction, which is a multicomponent chemical reaction that typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea .
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported using various methods. For instance, a novel pyrimidine derivative was synthesized by a Biginelli three-component cyclocondensation reaction in the presence of SiCl4 as a catalyst . Another study reported the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates using the Vilsmeier–Haack reagent . These methods provide a basis for the synthesis of the compound , which may involve similar reagents and catalysts.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and is often elucidated using X-ray crystallography and NMR spectroscopy. For example, the structure of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate was determined by X-ray crystallography . Similarly, the crystal structures of solvated forms of a related compound, methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, were obtained through various crystallization methods . These studies highlight the importance of crystallography in understanding the molecular arrangement and interactions within the crystal lattice.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions to transform into related heterocyclic systems. For instance, a compound was transformed to related heterocyclic systems via its reaction with various reagents . The reactivity of the pyrimidine ring allows for the introduction of different functional groups, which can significantly alter the chemical and biological properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be analyzed using techniques such as differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) . These techniques provide insights into the thermal stability and phase transitions of the compounds. Additionally, the solvatomorphism exhibited by some pyrimidine derivatives indicates their ability to form different crystalline forms in the presence of various solvents, which can affect their physical properties .
Safety And Hazards
properties
IUPAC Name |
methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-14-20(23(29)33-4)22(26-24(30)25-14)17-13-28(16-8-6-5-7-9-16)27-21(17)15-10-11-18(31-2)19(12-15)32-3/h5-13,22H,1-4H3,(H2,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHEQJXQHYURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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